![molecular formula C10H11F3O2Si B3042153 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid CAS No. 518070-14-9](/img/structure/B3042153.png)
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid
Overview
Description
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is a fluorobenzoic acid . It has a molecular formula of C10H11F3O2Si and a molecular weight of 248.27 g/mol. The compound is a solid form .
Molecular Structure Analysis
The molecular structure of 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is characterized by a benzoic acid core with three fluorine atoms and a trimethylsilyl group attached . The C-C-C angles in the ring are greater than 120° for F-bonded C atoms .Physical And Chemical Properties Analysis
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is a solid . The melting point, boiling point, and density of this compound are not specified in the sources I found .Scientific Research Applications
Synthesis and Structural Characterization
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid is utilized in the synthesis and structural characterization of silicon-containing benzoic acid derivatives. These compounds, including similar derivatives with trimethylsilyl groups, have been synthesized and analyzed using methods like X-ray crystallography and Fourier-transform infrared spectroscopy (FTIR). Theoretical studies using quantum chemical methods such as Density Functional Theory (DFT) and Hartree-Fock computations have been applied to understand their molecular structures (Zaltariov et al., 2016).
Quantum Chemical Studies
Quantum chemical studies have investigated the reaction mechanisms involving compounds with a trimethylsilyl group, including 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid. These studies, which use methods like the M06-2X DFT method, help in understanding the behavior of these compounds in various chemical reactions, enhancing our knowledge of their reactivity and potential applications in different chemical processes (Sakata & Fujimoto, 2015).
Electrical Effect Studies
Research has also been conducted on the electrical effect of the trimethylsilyl group in compounds like 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid. This includes studies on how this group influences the acidity of the carboxyl group in benzoic acid, shedding light on the electron-donating characteristics of the trimethylsilyl group (Roberts et al., 1949).
Applications in Polymer Science
In the field of polymer science, derivatives of 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid have been used in synthesizing hyperbranched poly(ester‐amide)s. These polymers are synthesized using selective acylation reactions and have potential applications in various industrial and technological fields due to their unique chemical and physical properties (Kricheldorf & Loehden, 1995).
Analysis in Biochemistry
In biochemistry, derivatives of 2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid are used in gas chromatography-mass spectrometry (GC-MS) methods. These methods involve the derivatization of phenolic and benzoic compounds for analysis in biological samples, such as human plasma. This technique provides a sensitive approach for the determination of these compounds in pharmacokinetic studies (Zhang & Zuo, 2004).
Mechanism of Action
Target of Action
It can act as a neutral or – upon deprotonation – an anionic ligand and serve as mono- or bidentate ligand . By varying the substituents on the phenyl moiety, the acidity of the carboxyl group can be fine-tuned .
Mode of Action
It is known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s involvement in biochemical pathways is primarily associated with its role in Suzuki–Miyaura (SM) cross-coupling reactions . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The solubility of similar compounds, such as 3-(trifluoromethyl)benzoic acid, in dense carbon dioxide has been evaluated to investigate the influence of fluorination on the solubility of organic pharmaceuticals .
Result of Action
The result of the compound’s action is primarily seen in its role in Suzuki–Miyaura (SM) cross-coupling reactions . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
properties
IUPAC Name |
2,4,6-trifluoro-3-trimethylsilylbenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3O2Si/c1-16(2,3)9-6(12)4-5(11)7(8(9)13)10(14)15/h4H,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCRHOMHAQRBFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C=C(C(=C1F)C(=O)O)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4,6-Trifluoro-3-(trimethylsilyl)benzoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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